(5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
(5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1821778-29-3) is a chiral spirocyclic amine derivative with a molecular formula of C₂₀H₃₀N₂O₃ and a molecular weight of 346.46 g/mol . The compound features a 2,7-diazaspiro[4.4]nonane core, a benzyl group at position 7, a hydroxymethyl substituent at position 9, and a tert-butyl carboxylate protecting group. Its stereochemical configuration (5S,9R) is critical for its interactions in asymmetric synthesis and pharmaceutical applications, particularly in modulating receptor binding or enzymatic activity .
Storage conditions recommend refrigeration at 2–8°C in a sealed, moisture-free environment to maintain stability .
Properties
IUPAC Name |
tert-butyl (4R,5S)-2-benzyl-4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-19(2,3)25-18(24)22-10-9-20(15-22)14-21(12-17(20)13-23)11-16-7-5-4-6-8-16/h4-8,17,23H,9-15H2,1-3H3/t17-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJXXKAAKCOIQB-XLIONFOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CN(CC2CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)CN(C[C@@H]2CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the benzyl group, and the addition of the tert-butyl ester. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic core or other functional groups.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Osteoporosis Treatment
Recent studies have indicated that compounds similar to (5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate exhibit significant activity against osteoclasts, the cells responsible for bone resorption. For instance, a related compound was shown to inhibit both mouse and human osteoclast activity effectively. This inhibition is crucial for developing new anti-osteoporotic drugs that do not impair bone formation while preventing pathological bone loss .
Inhibition of DOCK5 Activity
Research has demonstrated that diazaspiro compounds can act as inhibitors of human DOCK5, a guanine nucleotide exchange factor involved in various cellular processes. The ability of these compounds to modulate DOCK5 activity suggests their potential as therapeutic agents in diseases where this pathway is dysregulated .
Case Study 1: Osteoclast Inhibition
A study published in a peer-reviewed journal investigated the effects of several diazaspiro compounds on osteoclast activity. The results indicated that compounds with structural similarities to this compound could significantly reduce osteoclast-mediated bone resorption without affecting osteoblast numbers . This finding positions these compounds as promising candidates for osteoporosis treatment.
| Compound | IC50 (µM) | Effect on Osteoblasts |
|---|---|---|
| E197 | 10 | No effect |
| E202 | 8 | No effect |
Case Study 2: Pharmacological Profiling
In another study focusing on the pharmacological properties of related diazaspiro compounds, researchers evaluated their interactions with various biological targets. The findings suggested that modifications to the spirocyclic structure could enhance binding affinity and selectivity for specific receptors or enzymes, further emphasizing the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of (5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets in a specific manner, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related spirocyclic and bicyclic amines, focusing on substituents, stereochemistry, and functional group variations. Key differences are summarized in Table 1 .
Table 1: Structural and Functional Comparisons
Key Observations
Structural Flexibility vs. Specificity: The target compound’s spiro[4.4]nonane core balances ring strain and conformational stability, whereas bicyclo systems (e.g., [3.3.1] in ) or smaller spiro rings (e.g., [3.5] in ) alter rigidity and binding kinetics .
Functional Group Impact :
- Hydroxymethyl (vs. Oxo) : The hydroxymethyl group in the target compound enables hydrogen bonding, increasing solubility compared to the ketone-containing analog in . However, the oxo group in compound 9 () may improve electrophilic reactivity .
- Stereochemistry : Enantiomeric purity (5S,9R) is critical for chiral recognition in drug-receptor interactions, unlike racemic mixtures (), which may exhibit reduced efficacy or off-target effects .
Applications :
- The target compound’s tert-butyl carboxylate group facilitates deprotection under mild acidic conditions, making it a versatile intermediate. In contrast, compounds with hydroxy or benzyloxy groups () may require alternative synthetic strategies .
- Spirocyclic amines with larger rings (e.g., [4.5] in ) are explored in polymer chemistry, whereas the target compound’s smaller core is suited for drug discovery .
Research Implications
The structural nuances of this compound highlight its uniqueness in balancing solubility, stability, and stereochemical precision. Comparative studies with analogs underscore the importance of substituent selection and ring geometry in tuning pharmacological properties. Further research should explore its pharmacokinetic profile and synthetic scalability for therapeutic development.
Biological Activity
(5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure which contributes to its biological properties. Its molecular formula is , with a molecular weight of 346.46 g/mol. The presence of the hydroxymethyl group and the diazaspiro framework suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The spirocyclic structure allows it to fit into binding sites of target molecules, potentially inhibiting or modulating their activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar diazaspiro structures exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, suggesting that this compound may also possess such properties.
Anticancer Activity
Research has highlighted the potential anticancer effects of spiro compounds. A study demonstrated that related diazaspiro compounds inhibited cancer cell proliferation in vitro by inducing apoptosis and cell cycle arrest. These findings suggest a promising avenue for further investigation into the anticancer effects of this compound.
Neuroprotective Effects
The neuroprotective potential of similar compounds has been explored in models of neurodegenerative diseases. For example, certain diazaspiro compounds were found to protect neuronal cells from oxidative stress-induced damage. This suggests that this compound may also offer neuroprotective benefits.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended methods for safe handling and storage of (5S,9R)-tert-butyl 7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile or neoprene gloves inspected prior to use, and avoid skin contact via proper glove removal techniques . Ensure adequate ventilation to minimize inhalation risks. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form during handling .
- Storage : Store in a cool (2–8°C), dry, and well-ventilated area away from ignition sources. Use inert containers to prevent moisture absorption or decomposition .
- Spill Management : Sweep or vacuum spills into chemically resistant containers, avoiding release into drains. Decontaminate surfaces with ethanol or isopropanol .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Retention time and peak symmetry should align with reference standards.
- Spectroscopy : Confirm stereochemistry via - and -NMR, comparing coupling constants and chemical shifts to published spectra of similar diazaspiro compounds . High-resolution mass spectrometry (HRMS) can verify molecular weight (CHNO, expected MW: 332.43) .
Q. What are the known decomposition products under thermal stress or combustion?
- Methodological Answer :
- Thermal Degradation : Under fire conditions, decomposition produces carbon monoxide (CO) and nitrogen oxides (NO) . Use thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile byproducts.
- Stability Testing : Monitor stability under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using HPLC to detect degradation products .
Advanced Research Questions
Q. How can researchers address the lack of toxicological data for safety assessments?
- Methodological Answer :
- In Silico Modeling : Use tools like OECD QSAR Toolbox or Toxtree to predict acute toxicity based on structural analogs (e.g., diazaspiro scaffolds with similar substituents) .
- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HepG2 cells) and Ames tests for mutagenicity. Compare results to structurally related compounds with available data (e.g., tert-butyl carboxylate derivatives) .
Q. What experimental strategies are suitable for investigating stereochemical stability during synthetic modifications?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to monitor epimerization during reactions.
- Dynamic NMR : Study temperature-dependent -NMR line broadening to detect configurational interconversion .
- Reaction Design : Optimize reaction conditions (e.g., low temperature, non-polar solvents) to minimize racemization during benzyl or hydroxymethyl group modifications .
Q. How can the compound’s reactivity with common laboratory reagents be systematically evaluated?
- Methodological Answer :
- Compatibility Testing : Expose the compound to acids (HCl), bases (NaOH), and oxidizing agents (HO) under controlled conditions. Monitor structural changes via LC-MS and NMR .
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates with nucleophiles (e.g., thiols) to assess potential for spirocycle ring-opening .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported stability data for similar diazaspiro compounds?
- Methodological Answer :
- Comparative Studies : Replicate stability tests (e.g., pH 1–13 buffers, 40°C) using standardized protocols. Cross-validate results with orthogonal techniques (e.g., NMR for structural integrity vs. HPLC for purity) .
- Meta-Analysis : Review literature on tert-butyl-protected spirocycles to identify trends in hydrolytic susceptibility. For example, steric hindrance from the tert-butyl group may enhance stability in acidic media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
